Triethoxy[(4-iodophenoxy)methyl]silane
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Overview
Description
Triethoxy[(4-iodophenoxy)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a [(4-iodophenoxy)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(4-iodophenoxy)methyl]silane typically involves the reaction of 4-iodophenol with chloromethyltriethoxysilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Iodophenol+Chloromethyltriethoxysilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[(4-iodophenoxy)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenoxy group can be substituted with other nucleophiles.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis and Condensation: These reactions are often carried out in the presence of water or aqueous acids/bases.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield a corresponding amine derivative.
Hydrolysis and Condensation: These reactions lead to the formation of silanols and siloxanes, respectively.
Scientific Research Applications
Triethoxy[(4-iodophenoxy)methyl]silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized siloxane polymers and coatings.
Organic Synthesis: Employed in the synthesis of complex organic molecules through substitution reactions.
Biology and Medicine: Potential use in the development of biocompatible materials and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Triethoxy[(4-iodophenoxy)methyl]silane involves the reactivity of its functional groups The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 4-iodophenoxy group.
Triethoxymethylsilane: Contains a methyl group instead of the [(4-iodophenoxy)methyl] group.
Triethoxymethoxysilane: Contains a methoxy group instead of the [(4-iodophenoxy)methyl] group.
Uniqueness
Triethoxy[(4-iodophenoxy)methyl]silane is unique due to the presence of the 4-iodophenoxy group, which imparts distinct reactivity and potential for functionalization compared to other triethoxysilanes. This makes it particularly valuable in applications requiring specific chemical modifications.
Properties
CAS No. |
61464-00-4 |
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Molecular Formula |
C13H21IO4Si |
Molecular Weight |
396.29 g/mol |
IUPAC Name |
triethoxy-[(4-iodophenoxy)methyl]silane |
InChI |
InChI=1S/C13H21IO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
LSMWERWHMUAQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](COC1=CC=C(C=C1)I)(OCC)OCC |
Origin of Product |
United States |
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